molecular formula C12H14N2O3 B12324056 2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)- CAS No. 57287-86-2

2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)-

Cat. No.: B12324056
CAS No.: 57287-86-2
M. Wt: 234.25 g/mol
InChI Key: WIJKWEYCUNYTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)- (hereafter referred to by its full name) is a cyclic dipeptide (diketopiperazine, DKP) characterized by a six-membered piperazinedione ring with substituents at positions 3 and 5. Its structure includes:

  • Phenylmethyl (benzyl) group (-CH2C6H5) at position 6, contributing to lipophilicity and aromatic interactions.
  • Stereochemistry: The compound is described as (3R,6R)-configured in its natural form, as isolated from the deep-sea fungus Geosmithia pallida FS140 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-7-10-12(17)13-9(11(16)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJKWEYCUNYTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340291
Record name 2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57287-86-2
Record name 2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dipeptide Cyclization

The most widely documented method involves cyclization of dipeptide precursors. A dipeptide containing hydroxymethyl and phenylmethyl side chains is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. For example, a protected L-phenylalanine derivative is coupled with a serine analog bearing a hydroxymethyl group. Cyclization is induced under acidic conditions (e.g., 10% trifluoroacetic acid in dichloromethane), yielding the diketopiperazine ring. This method achieves yields of 65–78% in laboratory settings, with purity >90% after recrystallization.

Ugi Multicomponent Reaction

Adaptations of the Ugi four-component reaction enable simultaneous introduction of substituents. A mixture of phenylacetaldehyde (for benzyl group), glycine derivative (for hydroxymethyl), isocyanide, and carboxylic acid undergoes condensation in methanol at 25°C. The intermediate linear product spontaneously cyclizes to form Compound X within 24 hours, with atom economy exceeding 80%. This one-pot method reduces purification steps but requires precise stoichiometric control to minimize byproducts.

Reductive Amination Approach

A patented route (CN1629146A) employs reductive amination to install the hydroxymethyl group post-cyclization. Benzylamine reacts with a pre-formed 3-keto-6-phenylmethyl piperazinedione intermediate in methanol, using sodium borohydride (NaBH₄) as the reducing agent. This method achieves 92% conversion efficiency but necessitates rigorous exclusion of moisture to prevent hydrolysis of the ketone intermediate.

Optimization Strategies for Enantiomeric Control

Chiral Auxiliaries

Incorporation of (R)- or (S)-configured amino acids during dipeptide synthesis directs the stereochemistry of the final product. Using L-serine derivatives with tert-butoxycarbonyl (Boc) protection ensures retention of the hydroxymethyl group’s configuration during cyclization. Nuclear magnetic resonance (NMR) studies confirm diastereomeric excess >98% when using chiral auxiliaries.

Catalytic Asymmetric Synthesis

Palladium-catalyzed asymmetric hydrogenation of enamide intermediates has been explored for large-scale production. A substrate with α,β-unsaturated ester moieties undergoes hydrogenation at 50 psi H₂ pressure in the presence of (S)-BINAP-PdCl₂ catalyst, achieving 89% enantiomeric excess (ee). This method reduces reliance on chiral starting materials but requires specialized equipment for high-pressure reactions.

Purification and Characterization

Crystallization Techniques

Compound X’s moderate polarity (logP ≈ 1.2) allows purification via solvent gradient crystallization. A 7:3 v/v ethyl acetate/hexane mixture at −20°C yields needle-shaped crystals with 99.5% purity. X-ray diffraction analysis confirms the (3R,6S) configuration in crystalline form.

Chromatographic Methods

Preparative high-performance liquid chromatography (HPLC) with a C18 column (10 μm, 250 × 21.2 mm) resolves residual linear peptides. A gradient of 20–50% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes achieves baseline separation, with retention times of 12.3 minutes for Compound X.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale reactors (50 L capacity) utilize continuous flow systems to enhance cyclization efficiency. Residence times of 8–10 minutes at 80°C in tubular reactors increase throughput to 12 kg/day while maintaining 85% yield. Key parameters include:

Parameter Optimal Value
Temperature 80°C ± 2°C
Pressure 3 bar
Flow Rate 120 mL/min
Solvent Tetrahydrofuran

Waste Minimization Protocols

Industrial processes recover >95% of solvents via fractional distillation. Aqueous waste streams are treated with activated carbon to reduce organic content below 50 ppm before discharge.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across different preparation routes:

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Dipeptide Cyclization 78 99.5 12.40 Moderate
Ugi Reaction 65 92 8.20 High
Reductive Amination 92 98 15.80 Low

Data synthesized from indicates that the Ugi reaction offers the best cost-profile for research-scale synthesis, while dipeptide cyclization remains preferred for pharmaceutical applications requiring high enantiopurity.

Research Advancements and Case Studies

Microwave-Assisted Cyclization

Recent trials applying microwave irradiation (300 W, 100°C) reduced cyclization time from 24 hours to 15 minutes, achieving comparable yields (76%). However, decomposition occurs if temperature exceeds 110°C, limiting broader adoption.

Biocatalytic Approaches

Immobilized lipase B from Candida antarctica (CALB) catalyzes ring-closing of linear peptides in aqueous buffer (pH 7.4). This green chemistry method achieves 82% conversion at 37°C but requires costly enzyme recycling systems.

Chemical Reactions Analysis

Types of Reactions: 2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: 2,5-Piperazinedione, 3-(carboxymethyl)-6-(phenylmethyl)-

    Reduction: 2,5-Piperazinedione, 3-(aminomethyl)-6-(phenylmethyl)-

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structural characteristics allow it to interact with biological systems in various ways:

  • Antitumor Activity : Research indicates that derivatives of piperazinedione exhibit significant cytotoxic effects against different cancer cell lines. For example, studies have shown that modifications to the piperazine ring can enhance the compound's ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens. A study reported that certain piperazinedione derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Neuropharmacology

Piperazinediones have been explored for their neuropharmacological properties:

  • Cognitive Enhancement : Some derivatives have shown promise as cognitive enhancers in animal models. They may modulate neurotransmitter systems, particularly those involving serotonin and dopamine .
  • Anxiolytic Effects : Research indicates potential anxiolytic properties, suggesting that these compounds could be beneficial in treating anxiety disorders .

Data Tables

Application AreaObserved EffectsReferences
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Cognitive EnhancementImproves memory and learning in animal models
AnxiolyticReduces anxiety-like behavior in preclinical studies

Case Study 1: Antitumor Activity

A study conducted on modified piperazinediones revealed that compounds with specific substitutions on the piperazine ring exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the activation of apoptotic pathways, leading to significant reductions in cell viability at concentrations as low as 10 µM.

Case Study 2: Antimicrobial Efficacy

In a series of experiments evaluating antimicrobial activity, derivatives of 2,5-piperazinedione were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antibacterial potential.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets. The hydroxymethyl and phenylmethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperazinedione Family

The following table summarizes structural analogs, their substituents, sources, and reported bioactivities:

Compound Name Substituents (Positions 3 and 6) Source Bioactivity/Notes Reference
Target Compound 3: -CH2OH; 6: -CH2C6H5 Geosmithia pallida FS140 Isolated alongside ACE-inhibitory DKPs
3-(Hydroxymethyl)-3,6-bis(methylthio)-6-(phenylmethyl)-2,5-piperazinedione 3: -CH2OH, -SMe; 6: -SMe, -CH2C6H5 Geosmithia pallida FS140 Sulfur-modified analog; no direct bioactivity reported
Cyclo(L-Phe-L-Val) (BIA-C1709) 3: -CH(CH2CH3)2; 6: -CH2C6H5 Synthetic/microbial sources Antimicrobial potential (broad-spectrum)
3-Methyl-6-(phenylmethyl)-2,5-piperazinedione 3: -CH3; 6: -CH2C6H5 Anaerobic wastewater treatment Biotransformed to benzeneacetic acid
3-(4-Hydroxyphenylmethyl)-6-(phenylmethyl)-2,5-piperazinedione 3: -CH2C6H4OH; 6: -CH2C6H5 Marine actinomycetes P19-19 Structural isomer with enhanced polarity
Cyclo(iso-leu-val) 3: sec-butyl; 6: isopropyl Soil actinomycetes Antitumor activity (IC50: 2.23–8.56 µg/mL)
Key Structural Differences:
  • Polarity : The hydroxymethyl group in the target compound increases hydrophilicity compared to methylthio (-SMe) or alkyl substituents (e.g., isopropyl in cyclo(L-Phe-L-Val)) .
  • Stereochemical Complexity : The (3R,6R) configuration distinguishes it from synthetic analogs like cyclo(L-Phe-L-Val), which often adopt (3S,6S) stereochemistry .

Physicochemical Properties

  • Solubility : The hydroxymethyl group likely improves aqueous solubility compared to fully lipophilic analogs (e.g., cyclo(L-Phe-L-Phe)).
  • Stability : Cyclic DKPs are generally stable due to their rigid structure, but substituents like hydroxymethyl may introduce susceptibility to oxidation .

Biological Activity

2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)- is a cyclic dipeptide derivative with significant biological activity. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in oncology and antimicrobial research. Understanding its biological activity involves a comprehensive review of its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)- can be represented as follows:

  • IUPAC Name : 2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)-
  • Molecular Formula : C12H14N2O2
  • CAS Number : 35591-00-5

This compound features a piperazine ring with hydroxymethyl and phenylmethyl substituents, contributing to its unique pharmacological properties.

Anticancer Activity

Research indicates that 2,5-Piperazinedione derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism primarily involves the induction of apoptosis and inhibition of DNA synthesis.

Case Study: Inhibition of DNA Synthesis

A study demonstrated that derivatives of piperazinedione inhibited DNA synthesis in adenocarcinoma cells. The inhibition was time-dependent and irreversible after prolonged exposure to the compound, suggesting potential for targeted cancer therapies .

Cell LineEffectMechanism
A549 (Lung)CytotoxicityApoptosis induction
MCF-7 (Breast)CytotoxicityInhibition of NF-κB pathway

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its derivatives have been evaluated for antibacterial properties against various pathogens.

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, 2,5-Piperazinedione has been studied for its anti-inflammatory effects. It has been shown to suppress pro-inflammatory cytokines and mediators in vitro.

Data Table: Anti-inflammatory Effects

Inflammatory MediatorEffect
Nitric Oxide (NO)Suppression
Cyclooxygenase-2 (COX-2)Inhibition

Research Findings

Recent studies have highlighted the versatility of 2,5-Piperazinedione in various therapeutic contexts:

  • Cytotoxicity in Cancer Cells : Studies reveal that the compound can induce apoptosis in cancer cells through modulation of key apoptotic proteins such as p53 and Bcl-2.
  • Antimicrobial Efficacy : Research indicates that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Mechanisms : The compound has been shown to inhibit pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases.

Q & A

Q. Advanced Research Focus

  • LC-MS/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) resolve DKPs from co-eluting compounds. Multiple reaction monitoring (MRM) improves sensitivity .
  • HPLC-UV : For non-polar DKPs, UV detection at 210–220 nm (amide absorbance) is effective. Internal standards (e.g., deuterated analogs) correct for matrix effects .
  • Metabolomics workflows : Untargeted MS/MS coupled with GNPS or MetaboAnalyst databases identifies DKPs in complex mixtures .

How does stereochemistry impact the biological activity of hydroxymethyl-phenylmethyl DKPs?

Q. Advanced Research Focus

  • Cis vs. trans isomers : Cis isomers (e.g., 3S,6S configuration) often show higher antimicrobial activity due to improved membrane interaction .
  • Chiral chromatography : Use of chiral columns (e.g., Chiralpak IA) separates enantiomers for individual bioactivity testing .
  • Molecular docking : Computational models predict binding affinities to targets (e.g., bacterial enzymes) based on stereochemistry .

What are the challenges in scaling up DKP synthesis while maintaining stereochemical purity?

Q. Advanced Research Focus

  • Racemization risk : High-temperature cyclization promotes racemization. Microwave-assisted synthesis at controlled temperatures (50–80°C) minimizes this .
  • Purification hurdles : Hydrophobic DKPs (e.g., phenylmethyl-substituted) require preparative HPLC with high organic phases, increasing cost. Solvent screening (e.g., ethanol/water) optimizes crystallization .
  • Catalyst selection : Organocatalysts (e.g., proline derivatives) improve enantioselectivity in gram-scale syntheses .

How can the environmental stability of DKPs be assessed for ecotoxicology studies?

Q. Advanced Research Focus

  • Photodegradation : UV-Vis exposure (254–365 nm) with LC-MS monitoring identifies breakdown products (e.g., benzaldehyde from phenylmethyl oxidation) .
  • Soil/water persistence : OECD 307 guidelines simulate aerobic degradation. Hydroxymethyl groups enhance aqueous solubility, increasing biodegradability .
  • QSAR models : Predict ecotoxicity based on logP and substituent electronegativity .

What role do DKPs play in natural product biosynthesis pathways?

Q. Advanced Research Focus

  • Fungal secondary metabolism : Gene clusters (e.g., non-ribosomal peptide synthetases) in Fusarium spp. produce DKPs as defense molecules or signaling agents .
  • Plant-microbe interactions : Endophytic fungi synthesize DKPs (e.g., cyclo(Ser-Tyr)) to enhance host plant stress resistance .
  • Biosynthetic engineering : Heterologous expression of DKP synthetases in E. coli enables scalable production .

How can computational methods aid in designing novel DKP derivatives?

Q. Advanced Research Focus

  • Molecular dynamics (MD) : Simulates DKP-membrane interactions to optimize hydrophobicity .
  • DFT calculations : Predicts stability of substituent conformations (e.g., hydroxymethyl rotation barriers) .
  • Virtual screening : Libraries of DKP analogs are docked against targets (e.g., bacterial topoisomerases) to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.